Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate
Overview
Description
Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate is a biomedicine chemical used in the drug development of certain diseases . It acts as a pharmaceutical intermediate assisting in the development of drugs targeting specific conditions .
Molecular Structure Analysis
The molecular formula of Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate is C11H14BF3KNO . The molecular weight is 283.14 .Physical And Chemical Properties Analysis
Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate is a solid with a melting point of 195-200 °C . Its SMILES string is [K+].CCN(CC)C(=O)c1ccc(cc1)B-(F)F .Scientific Research Applications
Pharmaceutical Research
“Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate” is used in the drug development of certain diseases . It acts as a pharmaceutical intermediate assisting in the development of drugs targeting specific conditions .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Analytical Reagents
The compound is used as an analytical reagent . Analytical reagents are used in a wide range of experiments and analyses to react with a specific analyte and produce a distinctive reaction, providing a means of identification or measurement.
Chromatography Standards
It is used as a standard in chromatography . Chromatography is a technique for separating the components of a mixture by passing it in solution or suspension through a medium in which the components move at different rates.
Derivatization Reagents
The compound is used as a derivatization reagent . Derivatization reagents are used to chemically modify a substance to make it more amenable to detection or separation using analytical techniques.
Ion Sensor Materials
It is used in the development of ion sensor materials . Ion sensors are devices that detect and measure the concentration of ions in a solution.
Mechanism of Action
Future Directions
properties
IUPAC Name |
potassium;[4-(diethylcarbamoyl)phenyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3NO.K/c1-3-16(4-2)11(17)9-5-7-10(8-6-9)12(13,14)15;/h5-8H,3-4H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAOSSCNJEGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N(CC)CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate | |
CAS RN |
1983205-53-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1983205-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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